molecular formula C18H21ClN2O4 B7450155 Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate

Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate

Cat. No.: B7450155
M. Wt: 364.8 g/mol
InChI Key: SYUGJQBTTDQUQI-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate has been studied for its potential applications in various scientific research fields. It has shown promise as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose levels in the body. This makes it a potential candidate for the treatment of type 2 diabetes.
Additionally, this compound has been studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate is not fully understood. However, it is believed to act as an inhibitor of DPP-4, which is involved in the regulation of glucose levels in the body. By inhibiting this enzyme, this compound may help to regulate blood glucose levels in individuals with type 2 diabetes.
In terms of its potential as a therapeutic agent in the treatment of cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have potential as a therapeutic agent in the treatment of type 2 diabetes and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate in lab experiments include its potential as a therapeutic agent in the treatment of type 2 diabetes and cancer. Additionally, it is a relatively easy compound to synthesize.
The limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the potential for adverse effects.

Future Directions

For research on Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate include further studies on its mechanism of action, as well as its potential as a therapeutic agent in the treatment of other diseases. Additionally, research could focus on developing more efficient synthesis methods for the compound.
Conclusion
This compound is a chemical compound that has shown potential as a therapeutic agent in the treatment of type 2 diabetes and cancer. Its mechanism of action is not fully understood, but it is believed to act as an inhibitor of DPP-4. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate can be synthesized by reacting 2-chloro-5-nitrobenzoic acid with ethyl chloroformate, followed by reduction with tin(II) chloride and sodium borohydride. The resulting compound is then reacted with 1-(prop-2-enoyl)piperidine-4-amine to yield this compound.

Properties

IUPAC Name

ethyl 2-chloro-5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4/c1-3-16(22)21-9-7-12(8-10-21)17(23)20-13-5-6-15(19)14(11-13)18(24)25-4-2/h3,5-6,11-12H,1,4,7-10H2,2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUGJQBTTDQUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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